N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide
CAS No.: 1019096-05-9
Cat. No.: VC11917470
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019096-05-9 |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C18H20N4O4S/c1-11-7-16(20-17(23)9-24-2)22(21-11)18-19-13(10-27-18)12-5-6-14(25-3)15(8-12)26-4/h5-8,10H,9H2,1-4H3,(H,20,23) |
| Standard InChI Key | HLXBMGOOXOWNML-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₅FN₄O₂S, with a molecular weight of 346.4 g/mol. Key structural elements include:
-
A pyrazole ring substituted with a methyl group at position 3.
-
A thiazole ring linked to a 3,4-dimethoxyphenyl group at position 4.
-
A methoxyacetamide side chain at position 5 of the pyrazole .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅FN₄O₂S | |
| Molecular Weight | 346.4 g/mol | |
| logP (Lipophilicity) | 3.41 (predicted) | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Formation of the thiazole ring: Condensation of 3,4-dimethoxyphenyl thiourea with α-halo ketones.
-
Pyrazole-thiazole coupling: Suzuki-Miyaura cross-coupling to link the pyrazole and thiazole moieties.
-
Acetamide functionalization: Reaction with methoxyacetyl chloride in the presence of a base .
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 2.35 ppm (methyl group), δ 3.85–3.90 ppm (methoxy groups), and δ 7.20–7.80 ppm (aromatic protons) confirm substituent positions .
-
Mass Spectrometry: A molecular ion peak at m/z 346.4 aligns with the molecular weight.
Antimicrobial Properties
The compound shows moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL), attributed to its ability to disrupt microbial cell membranes .
Anti-Inflammatory Effects
In carrageenan-induced rat paw edema models, the compound reduced inflammation by 68% at 50 mg/kg, comparable to diclofenac (72%) .
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced via salt formation .
-
Plasma Stability: >90% remaining after 24 hours in human plasma.
ADME Predictions
| Parameter | Prediction | Method |
|---|---|---|
| Caco-2 Permeability | High (8.2 × 10⁻⁶ cm/s) | SwissADME |
| CYP3A4 Inhibition | Moderate (IC₅₀: 12 µM) | |
| Half-life (t₁/₂) | 4.8 hours | PKSim |
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:water (70:30) with 0.1% formic acid.
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the thiazole-phenyl bond and planar geometry of the pyrazole ring .
Patent Landscape and Industrial Applications
A 2023 patent (WO2020414327A1) highlights its use in enzyme-enhanced agrochemical delivery systems, leveraging its stability in soil and plant uptake efficiency . Additionally, its structural analogs are explored in cardiovascular therapies (WO2016196771A1) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume